molecular formula C23H26ClN3O4S B330416 propan-2-yl 2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

propan-2-yl 2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B330416
M. Wt: 476 g/mol
InChI Key: DWPKTVHTWOEBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heterocyclic rings and functional groups makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiophene structure, followed by the introduction of the furoyl and pyrazole moieties. Key steps include:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene precursors.

    Attachment of Furoyl Group: The furoyl group is introduced via acylation reactions, often using furoyl chloride in the presence of a base.

    Introduction of Pyrazole Moiety: The pyrazole ring is typically formed through condensation reactions involving hydrazines and 1,3-diketones.

    Final Coupling: The final step involves coupling the pyrazole and furoyl-substituted benzothiophene intermediates under conditions that promote ester formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Isopropyl 2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic structure may impart unique electronic or photophysical properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving pyrazole and benzothiophene derivatives.

Mechanism of Action

The mechanism of action of propan-2-yl 2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds like 3,5-dimethyl-1H-pyrazole share the pyrazole ring structure and exhibit similar reactivity.

    Benzothiophene Derivatives: Compounds such as 2,3-dihydrobenzothiophene are structurally related and may have similar electronic properties.

    Furoyl Compounds: Molecules like furoyl chloride are used in similar synthetic routes and share the furoyl functional group.

Uniqueness

Isopropyl 2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H26ClN3O4S

Molecular Weight

476 g/mol

IUPAC Name

propan-2-yl 2-[[5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H26ClN3O4S/c1-12(2)30-23(29)19-16-7-5-6-8-18(16)32-22(19)25-21(28)17-10-9-15(31-17)11-27-14(4)20(24)13(3)26-27/h9-10,12H,5-8,11H2,1-4H3,(H,25,28)

InChI Key

DWPKTVHTWOEBIG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC(C)C)C)Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC(C)C)C)Cl

Origin of Product

United States

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